molecular formula C19H15N3O2 B11473595 2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol

2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol

Cat. No.: B11473595
M. Wt: 317.3 g/mol
InChI Key: KBUCNAGGERJHPH-ZRDIBKRKSA-N
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Description

2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol is a complex organic compound that combines an indole moiety with an oxadiazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the formation of the oxadiazole ring, and finally, the introduction of the phenol group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions on the indole moiety can introduce various functional groups.

Scientific Research Applications

2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)-prop-2-en-1-one
  • 1H-Indole-3-carbaldehyde derivatives

Uniqueness

2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol is unique due to its combination of an indole moiety, an oxadiazole ring, and a phenol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the oxadiazole ring may enhance its stability and bioactivity compared to other indole derivatives.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

2-[3-[(E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C19H15N3O2/c1-12(10-13-11-20-16-8-4-2-6-14(13)16)18-21-19(24-22-18)15-7-3-5-9-17(15)23/h2-11,20,23H,1H3/b12-10+

InChI Key

KBUCNAGGERJHPH-ZRDIBKRKSA-N

Isomeric SMILES

C/C(=C\C1=CNC2=CC=CC=C21)/C3=NOC(=N3)C4=CC=CC=C4O

Canonical SMILES

CC(=CC1=CNC2=CC=CC=C21)C3=NOC(=N3)C4=CC=CC=C4O

Origin of Product

United States

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